molecular formula C5H9ClO2 B1596342 Methyl 2-chlorobutanoate CAS No. 26464-32-4

Methyl 2-chlorobutanoate

Cat. No.: B1596342
CAS No.: 26464-32-4
M. Wt: 136.58 g/mol
InChI Key: BHQQXAOBIZQEGI-UHFFFAOYSA-N
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Description

Methyl 2-chlorobutanoate is an organic compound with the molecular formula C(_5)H(_9)ClO(_2). It is an ester derived from butanoic acid and methanol, where the hydrogen atom of the carboxyl group is replaced by a methyl group. This compound is known for its distinctive chemical properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chlorobutanoate can be synthesized through the esterification of 2-chlorobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-chlorobutanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-chlorobutanoate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: Methyl 2-chlorobutanoate is unique due to its specific substitution pattern and the presence of both an ester and a chlorine functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

methyl 2-chlorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQQXAOBIZQEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949346
Record name Methyl 2-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26464-32-4
Record name Butanoic acid, 2-chloro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026464324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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